C9H15Cl2N3O

Description

C₉H₁₅Cl₂N₃O is a chlorinated organic compound with a molecular weight of 252.14 g/mol and multiple applications in pharmaceutical and chemical research. It is often identified as a dihydrochloride salt, as evidenced by its structural analogs (e.g., 2-(2-Methyl-pyrimidin-4-yl)-morpholine dihydrochloride and 3-Amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride) . The compound’s structure typically includes a pyrimidine or pyridine backbone with chloro, amine, and amide substituents, which contribute to its reactivity and solubility profile.

Key properties include:

- Molecular Formula: C₉H₁₅Cl₂N₃O

- Molecular Weight: 252.14 g/mol

- CAS Numbers: Multiple variants exist, including EN300-43393800, 1461714-62-4, and 1858256-81-1, indicating structural or stereochemical variations .

- Solubility: Low aqueous solubility (logP ~2.5–3.0), as inferred from analogs with similar halogenated structures .

Properties

IUPAC Name |

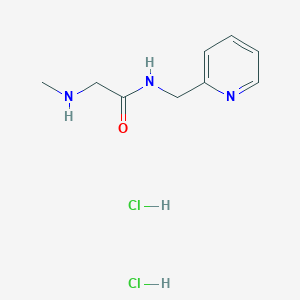

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-10-7-9(13)12-6-8-4-2-3-5-11-8;;/h2-5,10H,6-7H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEXCJJUNLDHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=N1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride typically involves the reaction of piperazine with 2-chloropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through crystallization or other suitable methods to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding .

Reduction: Formation of .

Substitution: Formation of substituted pyridin-2-one derivatives .

Scientific Research Applications

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-(2-Methyl-pyrimidin-4-yl)-morpholine dihydrochloride (CAS 1361114-71-7)

Molecular Formula : C₉H₁₅Cl₂N₃O

Molecular Weight : 252.15 g/mol

Structural Features : Contains a pyrimidine ring substituted with a methyl group and a morpholine moiety. The dihydrochloride salt enhances solubility in polar solvents.

Key Differences :

3-Amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride (CAS 1461714-62-4)

Molecular Formula: C₉H₁₅Cl₂N₃O Molecular Weight: 252.14 g/mol Structural Features: Features a pyridine ring linked to an amino-propanamide chain. Key Differences:

- Functional Groups : The presence of a primary amine (-NH₂) and amide (-CONH-) groups vs. secondary amines in other analogs.

- Applications : This compound is studied for neuropharmacological applications due to its ability to cross the blood-brain barrier .

Comparison with Functionally Similar Compounds

C₁₅H₁₅ClN₂O₂S (CAS 50509-09-6)

Molecular Formula : C₁₅H₁₅ClN₂O₂S

Molecular Weight : 322.81 g/mol

Similarity Score : 0.93 (structural and functional overlap) .

Functional Features :

3-(3-Aminophenyl)-N-methylpropanamide (CAS 1201633-58-0)

Molecular Formula : C₁₀H₁₅ClN₂O

Molecular Weight : 214.69 g/mol

Similarity Score : 0.98 (functional similarity) .

Key Differences :

- Smaller molecular weight (214.69 vs. 252.14) due to the absence of a second chlorine atom.

- Solubility : Higher aqueous solubility compared to C₉H₁₅Cl₂N₃O, attributed to reduced halogenation .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| C₉H₁₅Cl₂N₃O | C₉H₁₅Cl₂N₃O | 252.14 | Amide, Pyridine, Chloro | Antimicrobial Research |

| 1361114-71-7 | C₉H₁₅Cl₂N₃O | 252.15 | Pyrimidine, Morpholine | Kinase Inhibition |

| 1461714-62-4 | C₉H₁₅Cl₂N₃O | 252.14 | Pyridine, Amide, Amine | Neuropharmacology |

Table 2: Functional Comparison

| Compound | Molecular Weight (g/mol) | Bioavailability Score | Solubility (LogP) | Key Structural Differences |

|---|---|---|---|---|

| C₉H₁₅Cl₂N₃O | 252.14 | 0.45 (estimated) | ~2.8 | Chloro, Pyridine-Amine |

| C₁₅H₁₅ClN₂O₂S | 322.81 | 0.55 | ~3.2 | Thiophene, Sulfonyl |

| 1201633-58-0 | 214.69 | 0.60 | ~1.9 | Phenyl, Reduced Halogenation |

Research Implications

- Structural Analogs : Compounds with the same formula but varying substituents (e.g., pyrimidine vs. pyridine backbones) show divergent bioactivities, highlighting the importance of scaffold modification in drug design .

- Functional Analogs : Reduced halogenation (e.g., C₁₀H₁₅ClN₂O) improves solubility but may compromise target binding affinity, necessitating a balance in molecular design .

- Safety Profiles : Dihydrochloride salts (common in C₉H₁₅Cl₂N₃O analogs) enhance stability but may increase toxicity risks due to chloride ion release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.